molecular formula C16H14FNO B11954445 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide CAS No. 853351-71-0

3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide

Cat. No.: B11954445
CAS No.: 853351-71-0
M. Wt: 255.29 g/mol
InChI Key: NOTQCHRRRNPXMJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with fluorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide typically involves the reaction of 3-fluorobenzaldehyde with 3-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide linkage. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, while the aromatic rings may engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-N-(3-methylphenyl)-2-propenamide
  • 3-(3-Bromophenyl)-N-(3-methylphenyl)-2-propenamide
  • 3-(3-Iodophenyl)-N-(3-methylphenyl)-2-propenamide

Uniqueness

3-(3-Fluorophenyl)-N-(3-methylphenyl)-2-propenamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

853351-71-0

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

(E)-3-(3-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C16H14FNO/c1-12-4-2-7-15(10-12)18-16(19)9-8-13-5-3-6-14(17)11-13/h2-11H,1H3,(H,18,19)/b9-8+

InChI Key

NOTQCHRRRNPXMJ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.